molecular formula C13H11N3O3 B8710569 2-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 103457-64-3

2-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B8710569
M. Wt: 257.24 g/mol
InChI Key: BXWSVNWRCIAGHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04952698

Procedure details

A suspension of 26.0 g of carbonyldimidazole in 250 ml of THF is added to a solution of 65.7 g of phthalimidoacetic acid in 500 ml of tetrahydrofuran (THF) (abs.) at 40° C. After about 1 hour, no generation of gas can be detected any longer. A solution of 28.2 propioamidoxime in 50 ml of THF is now added and stirred for 24 hours at room temperature. After filtering off of the precipitate the filtrate is concentrated in a vacuum and refluxed on a water separator for 6 hours after addition of 500 ml of dry xylene. The still hot solution is separated from the oily residue and concentrated in a vacuum. After crystallization from ethanol, 31.5 g of phthalimide with a melting point of 106-107° C. (76.5% relative to carbonyldiimidazole) is obtained.
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
65.7 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
[Compound]
Name
28.2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N1C=CN=C1)(N1C=CN=C1)=O.[C:13]1(=[O:27])[N:17]([CH2:18][C:19]([OH:21])=O)[C:16](=[O:22])[C:15]2=[CH:23][CH:24]=[CH:25][CH:26]=[C:14]12.[C:28](=[N:32]O)([NH2:31])[CH2:29][CH3:30]>O1CCCC1>[CH2:29]([C:28]1[N:32]=[C:19]([CH2:18][N:17]2[C:13](=[O:27])[C:14]3=[CH:26][CH:25]=[CH:24][CH:23]=[C:15]3[C:16]2=[O:22])[O:21][N:31]=1)[CH3:30]

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
65.7 g
Type
reactant
Smiles
C1(C=2C(C(N1CC(=O)O)=O)=CC=CC2)=O
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
28.2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(N)=NO
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 24 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtering off of the precipitate the filtrate
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated in a vacuum
TEMPERATURE
Type
TEMPERATURE
Details
refluxed on a water separator for 6 hours
Duration
6 h
ADDITION
Type
ADDITION
Details
after addition of 500 ml of dry xylene
CUSTOM
Type
CUSTOM
Details
The still hot solution is separated from the oily residue
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in a vacuum
CUSTOM
Type
CUSTOM
Details
After crystallization from ethanol, 31.5 g of phthalimide with a melting point of 106-107° C. (76.5% relative to carbonyldiimidazole)
CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)C1=NOC(=N1)CN1C(C=2C(C1=O)=CC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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